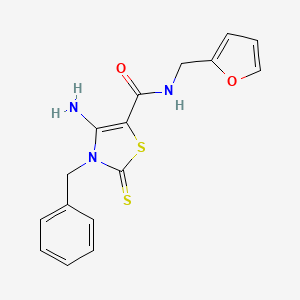![molecular formula C24H23N5O3 B2806912 6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-32-8](/img/structure/B2806912.png)
6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound and its derivatives have been synthesized through various methods for potential applications in scientific research. The ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines, including similar derivatives, has been explored for their potential as corrosion inhibitors for mild steel in acidic conditions, showcasing the versatility of these compounds in material science (Dandia, Gupta, Singh, & Quraishi, 2013) Ultrasound-Assisted Synthesis of Pyrazolo[3,4-b]pyridines as Potential Corrosion Inhibitors for Mild Steel in 1.0 M HCl. Additionally, supramolecular aggregation studies of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, including compounds with similar structural features, have been conducted to understand their crystalline structures and hydrogen bonding patterns, which could have implications in the development of new materials (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007) Supramolecular aggregation in three 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles.
Chemical Analysis and Theoretical Studies
Theoretical and experimental investigations have been conducted on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives, providing insights into their chemical properties and potential applications in analytical chemistry (Bahgat, Jasem, & El‐Emary, 2009) Theoretical and experimental investigations on the structure and vibrational spectra. Furthermore, synthesis and spectral analysis, along with quantum studies on similar pyrazolo[3,4-b] pyridine derivatives, have been explored, contributing to the understanding of their electronic and structural characteristics (Halim & Ibrahim, 2022) Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties.
Biological Interactions
Studies on the interactions of lysozyme with pyrazolo[3,4-b]pyridine-5-carbonitriles have been performed using fluorescence quenching, indicating potential applications in understanding protein-ligand interactions and the development of sensors or bioactive materials (Wu, Lian, Shen, & Wan, 2007) Interactions of lysozyme with 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles: a fluorescence quenching study.
Material Science and Catalysis
A catalyst-free grinding method has been developed for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, offering a more sustainable and efficient approach to synthesizing these compounds. This method, along with DFT studies on the mechanistic pathway, could have implications in catalysis and green chemistry (Nikpassand, Fekri, & Naddaf Rahro, 2019) Catalyst-free grinding method: a new avenue for synthesis.
Propiedades
IUPAC Name |
6-amino-3-methyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-13-6-8-16(9-7-13)29-24-20(14(2)28-29)21(17(12-25)23(26)27-24)15-10-18(30-3)22(32-5)19(11-15)31-4/h6-11H,1-5H3,(H2,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPVJOMGOKRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2806834.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2806835.png)


![4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid](/img/structure/B2806843.png)


![5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2806846.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2806847.png)


![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)

